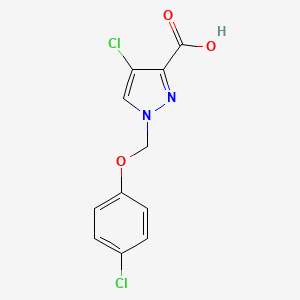
1,1'-(2,2,2-Trifluoroethane-1,1-diyl)bis(4-fluorobenzene)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-(2,2,2-Trifluoroethane-1,1-diyl)bis(4-fluorobenzene) is an organic compound characterized by the presence of trifluoroethane and fluorobenzene groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(2,2,2-Trifluoroethane-1,1-diyl)bis(4-fluorobenzene) typically involves the reaction of 4-fluorobenzene with 2,2,2-trifluoroethane under specific conditions. The reaction is often catalyzed by a suitable catalyst and carried out under controlled temperature and pressure to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined in precise ratios. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize yield and minimize by-products. The final product is then purified using techniques such as distillation or crystallization.
Chemical Reactions Analysis
Types of Reactions
1,1’-(2,2,2-Trifluoroethane-1,1-diyl)bis(4-fluorobenzene) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of simpler compounds.
Substitution: The fluorine atoms in the benzene rings can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenation reactions can be carried out using halogenating agents like chlorine or bromine.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
1,1’-(2,2,2-Trifluoroethane-1,1-diyl)bis(4-fluorobenzene) has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound’s unique properties make it useful in studying biological processes and interactions.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 1,1’-(2,2,2-Trifluoroethane-1,1-diyl)bis(4-fluorobenzene) exerts its effects involves interactions with molecular targets such as enzymes or receptors. The trifluoroethane group can enhance the compound’s stability and reactivity, while the fluorobenzene groups can interact with specific biological molecules, influencing their function and activity.
Comparison with Similar Compounds
Similar Compounds
1,1,1-Trichloro-2,2,2-trifluoroethane: Similar in structure but contains chlorine atoms instead of fluorine.
1,4-Butanediol bis(2,2,2-trifluoroethane sulfonate): Contains a butanediol backbone with trifluoroethane sulfonate groups.
Uniqueness
1,1’-(2,2,2-Trifluoroethane-1,1-diyl)bis(4-fluorobenzene) is unique due to its specific combination of trifluoroethane and fluorobenzene groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in various fields.
Properties
CAS No. |
789-03-7 |
|---|---|
Molecular Formula |
C14H9F5 |
Molecular Weight |
272.21 g/mol |
IUPAC Name |
1-fluoro-4-[2,2,2-trifluoro-1-(4-fluorophenyl)ethyl]benzene |
InChI |
InChI=1S/C14H9F5/c15-11-5-1-9(2-6-11)13(14(17,18)19)10-3-7-12(16)8-4-10/h1-8,13H |
InChI Key |
IBMMHTCQSPFOLR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(C2=CC=C(C=C2)F)C(F)(F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[3'-(Trifluoromethyl)[1,1'-biphenyl]-4-yl] acetonitrile](/img/structure/B12841620.png)
![(1R,2R,4R)-1,7,7-Trimethyl-N-(pyridin-2-ylmethyl)bicyclo[2.2.1]heptan-2-amine](/img/structure/B12841621.png)
![(1R)-2,2-Difluoro-6,8-dioxabicyclo[3.2.1]oct-3-ene](/img/structure/B12841628.png)

![[(3aR,5R,6aR)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]methanol](/img/structure/B12841637.png)







![N-(2,4-dimethylphenyl)-2-[4-[2-hydroxy-3-(2-methoxyphenoxy)propyl]piperazin-1-yl]acetamide](/img/structure/B12841694.png)
